1-(1,3,4-Oxadiazol-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4-6-5-2-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHSKWFURMYKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1,3,4 Oxadiazol 2 Yl Ethanone and Its Analogs
Classical Synthetic Routes to the 1,3,4-Oxadiazole (B1194373) Ring System
The traditional methods for synthesizing the 1,3,4-oxadiazole core are well-established and have been extensively reviewed. nih.govnih.gov These routes often serve as the foundation for the synthesis of a wide array of 1,3,4-oxadiazole derivatives.
Cyclization Reactions of Acylhydrazides
A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclization of acylhydrazides. nih.govrsc.org This approach typically involves the reaction of an acylhydrazide with a carboxylic acid or its derivative, followed by a cyclodehydration step to form the oxadiazole ring. nih.govresearchgate.net The initial condensation reaction forms a 1,2-diacylhydrazide intermediate. nih.gov However, this method can sometimes require harsh reaction conditions, such as high temperatures and strong acids, which may limit the scope of compatible substrates. nih.gov
Another variation involves the reaction of acylhydrazides with cyanogen (B1215507) bromide or di(benzotriazol-1-yl)methanimine. nih.govresearchgate.net Additionally, acylhydrazides can react with carbon disulfide in a basic alcoholic solution, followed by acidification, to yield 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.comjchemrev.com This method is widely used for preparing various 1,3,4-oxadiazole derivatives. jchemrev.com
Dehydrative Cyclization Approaches using Various Reagents
The dehydrative cyclization of 1,2-diacylhydrazines is a common and crucial step in many synthetic pathways to 1,3,4-oxadiazoles. nih.govacs.org This transformation is facilitated by a wide range of dehydrating agents. Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). researchgate.netopenmedicinalchemistryjournal.comnih.gov Triflic anhydride (B1165640) and triphenylphosphine (B44618) oxide are also effective for this purpose. researchgate.netopenmedicinalchemistryjournal.com
More recently, milder and more efficient reagents have been developed. For instance, Deoxo-Fluor has been used for the cyclodehydration of 1,2-diacylhydrazines, providing good to excellent yields. openmedicinalchemistryjournal.com Similarly, XtalFluor-E has been shown to be a powerful dehydrating agent for this transformation, affording high yields under mild conditions. openmedicinalchemistryjournal.com The combination of triphenylphosphine and tetrahalomethanes also serves as an effective system for this cyclization. openmedicinalchemistryjournal.com
The choice of dehydrating agent can be critical and often depends on the specific substrate and desired reaction conditions. The development of new reagents continues to broaden the scope and improve the efficiency of this fundamental reaction.
Oxidative Cyclization Methods
Oxidative cyclization of N-acylhydrazones presents an alternative and powerful strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govmdpi.com This method complements dehydrative approaches and often proceeds under milder conditions. nih.gov A variety of oxidizing agents have been successfully employed for this transformation.
Classical oxidants such as bromine, potassium permanganate (B83412) (KMnO₄), and lead dioxide (PbO₂) have been used. nih.govmdpi.com More contemporary and often milder reagents include ceric ammonium (B1175870) nitrate (B79036) (CAN), chloramine-T, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), have also proven to be effective for this cyclization, often leading to high yields in short reaction times. mdpi.comorganic-chemistry.org
Molecular iodine, in the presence of a base like potassium carbonate, offers a transition-metal-free method for the oxidative cyclization of acylhydrazones. jchemrev.comorganic-chemistry.org This approach is scalable and tolerates a good range of functional groups. organic-chemistry.org Furthermore, catalytic systems, such as Fe(III)/TEMPO with oxygen as the terminal oxidant, provide an efficient and environmentally friendly option for this transformation. organic-chemistry.org Copper(II) triflate (Cu(OTf)₂) has also been used to catalyze the oxidative cyclization of N-arylidenearoylhydrazides through an imine C-H functionalization mechanism. jchemrev.comjchemrev.com
Advanced Synthetic Strategies for 1-(1,3,4-Oxadiazol-2-yl)ethanone Derivatives
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and rapid methods for the synthesis of 1,3,4-oxadiazole derivatives. These advanced strategies often offer advantages over classical methods in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.comjyoungpharm.org This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, leading to significant reductions in reaction times and often improved yields compared to conventional heating methods. wjarr.comjyoungpharm.orgnih.gov
The application of microwave irradiation can be found in various steps of 1,3,4-oxadiazole synthesis. For instance, the cyclization of acylhydrazones can be efficiently carried out under microwave conditions. nih.gov In one example, N-acylhydrazones were treated with chloramine-T under microwave irradiation to afford 1,3,4-disubstituted oxadiazoles (B1248032). nih.gov Another report describes the microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles where the key cyclization step was performed under microwave irradiation for a few minutes, resulting in good yields. nih.gov
The benefits of microwave-assisted synthesis include not only enhanced reaction rates and yields but also the potential for solvent-free reactions, which aligns with the principles of green chemistry. jyoungpharm.orgidaampublications.in The precise control over temperature and pressure offered by microwave reactors allows for reproducible and scalable syntheses. jyoungpharm.org
Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of 1,3,4-oxadiazole synthesis, this has led to the development of more environmentally benign methods. wjarr.com One key aspect is the use of greener solvents or even solvent-free conditions.
Microwave-assisted synthesis, as mentioned previously, is often considered a green technique due to its energy efficiency and potential for solvent-free reactions. wjarr.comjyoungpharm.org Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another environmentally friendly alternative to traditional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
The use of less toxic and more sustainable reagents is also a focus of green chemistry. For example, the use of molecular iodine as an oxidant in place of heavy metal-based reagents represents a greener approach to oxidative cyclization. jchemrev.comorganic-chemistry.org Similarly, catalytic methods, especially those using earth-abundant and non-toxic metals, are preferred over stoichiometric reactions that generate large amounts of waste. organic-chemistry.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. mdpi.comthieme-connect.comnih.gov An example is the one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using CO₂ as a C1 synthon, promoted by in situ generated hypoiodite. nih.gov
Multi-component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of the 1,3,4-oxadiazole core.
One notable example is a three-component reaction that yields 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles. This reaction involves the one-pot condensation of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids under mild conditions, producing the desired products in good yields. organic-chemistry.org Another efficient MCR involves the reaction of hydrazides with methyl ketones, where the use of potassium carbonate as a base facilitates a C-C bond cleavage, leading to the formation of 1,3,4-oxadiazoles. organic-chemistry.org This method is proposed to proceed through an oxidative cleavage of C(sp³)–H bonds, followed by cyclization and deacylation. organic-chemistry.org
Furthermore, two-component syntheses under ultrasound irradiation have been shown to be a green and highly efficient method for preparing 2-aryl-1,3,4-oxadiazoles. researchgate.net This technique significantly reduces reaction times from hours to minutes and improves yields compared to conventional methods. researchgate.net These MCRs and related efficient syntheses offer versatile pathways to a wide range of 1,3,4-oxadiazole derivatives, providing a foundation for further structural modifications.
Functionalization and Derivatization at the Ethanone (B97240) Moiety and Oxadiazole Ring
The presence of the ethanone moiety and the 1,3,4-oxadiazole ring in the target compound provides multiple sites for chemical modification, allowing for the synthesis of a broad spectrum of derivatives with tailored properties.
Chemical Transformations at the Acetyl Group (Ethane-1-one)
The acetyl group of 2-acetyl-1,3,4-oxadiazole derivatives is a key site for chemical transformations. One common reaction is the cyclization of hydrazide-hydrazones with acetic anhydride to form 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.com This reaction introduces a new heterocyclic ring and allows for further diversification. The starting hydrazide-hydrazones are typically synthesized from the condensation of a hydrazide with a substituted aromatic aldehyde. mdpi.com
Another important transformation involves the reaction of the acetyl group with diethyl oxalate (B1200264). For instance, the reaction of 3-acetyl-1-methylpyrrole (B1196023) with diethyl oxalate in the presence of sodium ethoxide yields the corresponding ethyl 2,4-dioxobutanoate derivative. mdpi.com This reaction can be applied to acetyl-oxadiazole derivatives to introduce a dicarbonyl functionality, which can then be used in further synthetic elaborations, such as cyclocondensation reactions with phenyl hydrazine (B178648) to form pyrazole (B372694) derivatives. mdpi.com
The acetyl group can also be involved in the formation of propan-3-one derivatives containing a 1,3,4-oxadiazole core. In one synthetic pathway, a carboxylic acid derivative is reacted with an aromatic acid hydrazide in the presence of phosphoryl oxychloride (POCl₃) to yield the final propan-3-one derivatives. nih.gov These transformations highlight the versatility of the acetyl group as a handle for constructing more complex molecular architectures.
| Starting Material | Reagents | Product | Research Finding | Reference |
| Hydrazide-hydrazones | Acetic anhydride | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Cyclization to form a new heterocyclic ring. | mdpi.com |
| 3-Acetyl-1-methylpyrrole | Diethyl oxalate, Sodium ethoxide | Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-3-yl)butanoate | Introduction of a dicarbonyl functionality. | mdpi.com |
| Carboxylic acid derivative and Aromatic acid hydrazide | POCl₃ | Propan-3-one derivatives with a 1,3,4-oxadiazole core | Formation of propan-3-one derivatives via cyclization. | nih.gov |
Substituent Effects on Reaction Pathways and Yields
The nature of the substituents on the aromatic rings of 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives has a significant impact on the reaction yields and times. The presence of electron-donating groups such as amino (-NH₂) and hydroxyl (-OH) groups has been observed to decrease the yield of the final compound to a range of 50-75%, although the reaction times are shorter (1.5-2.0 hours). otterbein.edu Conversely, the presence of electron-withdrawing groups like nitro (-NO₂), chloro (-Cl), and bromo (-Br) increases the yield of the final product to 65-95%, but with longer reaction times of 2.5-3.0 hours. otterbein.edu
A study investigating the relationship between the strength of electron-donating groups (EDGs) on a benzoic acid precursor and the percent yield of the resulting 1,3,4-oxadiazole did not find a direct correlation between the pKa of the EDG and the yield. However, it was noted that reactions with EDG substituents generally resulted in significantly lower yields compared to those with electron-withdrawing group (EWG) substituents, which had yields ranging from 45% to 89%. This suggests that while a simple linear relationship may not exist, the electronic nature of the substituent plays a crucial role in the efficiency of the 1,3,4-oxadiazole ring formation.
| Substituent Type | Effect on Yield | Effect on Reaction Time | Example Substituents | Reference |
| Electron-donating | Decreased (50-75%) | Shorter (1.5-2.0 h) | -NH₂, -OH | otterbein.edu |
| Electron-withdrawing | Increased (65-95%) | Longer (2.5-3.0 h) | -NO₂, -Cl, -Br | otterbein.edu |
| Electron-donating | Generally lower yields compared to EWGs | Not specified | Various EDGs | |
| Electron-withdrawing | Higher yields (45-89%) | Not specified | Various EWGs |
Stereoselective Synthesis of 1,3,4-Oxadiazole Derivatives
Stereoselective synthesis is crucial for the preparation of chiral molecules with specific biological activities. In the context of 1,3,4-oxadiazole derivatives, stereoselective methods have been developed using chiral starting materials derived from natural products. For example, monoterpene-based 1,3,4-oxadiazole derivatives have been synthesized stereoselectively starting from α,β-unsaturated carboxylic acids obtained from (−)-myrtenal.
The synthetic route involves the coupling of myrtenic acid with benzhydrazide, followed by a cyclodehydration reaction of the resulting N,N'-diacylhydrazine using POCl₃ to furnish the pinane-based 1,3,4-oxadiazole. Furthermore, stereoselective dihydroxylation of these unsaturated oxadiazole derivatives using OsO₄/NMO (N-methylmorpholine N-oxide) leads to the formation of α,β-dihydroxy 1,3,4-oxadiazoles. These chiral diols have potential applications as catalysts in asymmetric synthesis. It is important to note that the nature of the starting terpene can influence the outcome, as the rearrangement of a constrained carane (B1198266) system under the same reaction conditions can lead to a loss of chirality.
Pre Clinical Biological Evaluation of 1 1,3,4 Oxadiazol 2 Yl Ethanone and Its Derivatives
Antimicrobial Research (Antibacterial and Antifungal Activities)
The 1,3,4-oxadiazole (B1194373) nucleus is a cornerstone in the development of new antimicrobial agents, with numerous studies confirming the broad-spectrum activity of its derivatives. nih.govtandfonline.com These compounds have shown promise against a variety of pathogenic microorganisms, including bacteria and fungi, addressing the urgent need for new drugs to combat rising antimicrobial resistance. tandfonline.com
Broad-spectrum Antimicrobial Potency of 1,3,4-Oxadiazoles
Derivatives of 1,3,4-oxadiazole have consistently demonstrated a wide range of antimicrobial activities. nih.govnih.gov This broad-spectrum potential is attributed to the unique chemical properties of the oxadiazole ring, which can act as a bioisostere for amide and ester groups, potentially interfering with essential microbial pathways. nih.gov The versatility of this scaffold allows for the synthesis of a diverse library of compounds with activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.govacs.org
The antimicrobial efficacy of these compounds is often enhanced by the addition of other heterocyclic rings, broadening their spectrum of activity. nih.gov For instance, hybrid molecules combining the 1,3,4-oxadiazole ring with other pharmacophores like isoxazole (B147169) have shown significantly enhanced potency against a range of bacteria. nih.gov
Activity Against Specific Pathogenic Microorganisms
Gram-positive Bacteria: Numerous studies have highlighted the potent activity of 1,3,4-oxadiazole derivatives against Gram-positive bacteria. For example, certain derivatives have shown activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Staphylococcus epidermidis. nih.govacs.orgauctoresonline.org One study identified a derivative, compound 13, which exhibited a 16- to 32-fold increase in activity against multidrug-resistant S. aureus strains compared to the parent compound. acs.org Other research has demonstrated that some derivatives are more potent than the reference drug ampicillin (B1664943) against S. aureus and Streptococcus pyogenes. nih.gov
Gram-negative Bacteria: The efficacy of 1,3,4-oxadiazole derivatives extends to Gram-negative bacteria. Research has shown that certain synthesized compounds exhibit significant activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.govacs.org In some cases, the activity of these derivatives against P. aeruginosa was found to be stronger than that of ampicillin. nih.gov Furthermore, when the outer membrane of Gram-negative bacteria is permeabilized, some 1,3,4-oxadiazole compounds show antimicrobial activity, suggesting a broader potential than initially thought. acs.org
Plant Pathogenic Fungi: The application of 1,3,4-oxadiazole derivatives also extends to agriculture, with demonstrated activity against plant pathogenic fungi. mdpi.comusda.gov This is crucial for addressing crop diseases that can lead to significant economic losses. mdpi.com Studies have evaluated the antifungal activity of these compounds against pathogens like Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum, which cause diseases in maize. nih.govfrontiersin.orgnih.gov Several derivatives have shown significant antifungal activity, with some exhibiting higher potency than the commercial fungicide carbendazim (B180503) against E. turcicum. nih.govnih.gov
Investigation of Resistance Modulation by 1,3,4-Oxadiazole Scaffolds
The rise of antimicrobial resistance is a major global health concern. mdpi.comauctoresonline.org The 1,3,4-oxadiazole scaffold is being investigated for its potential to overcome existing resistance mechanisms. mdpi.com The development of compounds that can either bypass or inhibit these mechanisms is a key area of research. For instance, some 1,3,4-oxadiazole derivatives have shown activity against resistant bacterial strains like MRSA. nih.govauctoresonline.org The ability of these compounds to target different cellular pathways than existing antibiotics is a promising avenue for combating resistance. nih.gov
Anticancer Research and Antitumor Potential
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents. ijfmr.comcncb.ac.cnresearchgate.net Its derivatives have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of crucial enzymes and growth factors involved in tumor progression. nih.govmdpi.com
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
A significant body of research has demonstrated the in vitro cytotoxicity of 1,3,4-oxadiazole derivatives across a wide range of human cancer cell lines.
For instance, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.govmdpi.com All tested compounds were found to reduce cell viability. mdpi.com Another study synthesized twelve 1,3,4-oxadiazole derivatives and tested their cytotoxicity on HeLa (cervical cancer) and A549 (lung cancer) cell lines, with four compounds showing significant activity. nih.govnih.gov These compounds also demonstrated considerable cytotoxic effects on Hep-2 (laryngeal cancer) cells. nih.govnih.gov
The table below summarizes the in vitro cytotoxic activity of selected 1,3,4-oxadiazole derivatives on various cancer cell lines.
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference(s) |
| AMK OX-1 to AMK OX-12 | HeLa, A549, Hep-2 | Compounds AMK OX-8, 9, 11, and 12 showed potential cytotoxicity with low IC50 values. | nih.govnih.gov |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29, MDA-MB-231 | All compounds reduced cell viability at a concentration of 10 µM after 24 hours. | nih.govmdpi.com |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549, C6 (rat glioma) | Compound 4h showed excellent cytotoxicity on A549 cells (IC50 < 0.14 µM). Compounds 4g and 4h were active on C6 cells. | acs.org |
| 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides | Leukemia (MOLT-4, K-562), Colon (HCT-15), Renal (A498, CAKI-1, UO-31) | Showed selective influence against various cancer cell lines. | pensoft.net |
| 2-(5-aryl-1,3,4-oxadiazol-2-ylimino)-5-(4-methoxybenzylidene)thiazolidin-4-one (5a) | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Found to be a highly efficient anti-tumor candidate. | biointerfaceresearch.com |
| 1,3,4-thiadiazole derivatives with 1,3,4-oxadiazole moiety | Colon carcinoma (HCT-116) | Derivatives 13d and 19c showed promising antitumor activity. | capes.gov.br |
In Vivo Antitumor Efficacy in Pre-clinical Models
Promising in vitro results have led to the investigation of 1,3,4-oxadiazole derivatives in preclinical in vivo models, further establishing their antitumor potential.
In one study, four selected 1,3,4-oxadiazole derivatives (AMK OX-8, 9, 11, and 12) that showed in vitro cytotoxicity were tested in a DLA-induced solid tumor model in Swiss albino mice. nih.govnih.gov These derivatives were effective in significantly reducing both tumor volume and weight. nih.govnih.gov
Another study focused on a novel 1,3,4-oxadiazole derivative, compound II-14, as a potential inhibitor of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov In a mouse tumor model, compound II-14 demonstrated potent efficacy, with a tumor growth inhibition (TGI) value of 35.74%. nih.gov
These in vivo studies provide crucial evidence for the potential of 1,3,4-oxadiazole derivatives as effective antitumor agents, paving the way for further development.
Sensitization to Established Chemotherapeutic Agents (e.g., Cisplatin (B142131) Sensitization)
The development of resistance to conventional chemotherapeutic agents like cisplatin is a significant hurdle in cancer treatment. Researchers are exploring the potential of 1,3,4-oxadiazole derivatives to act as sensitizing agents, enhancing the efficacy of existing drugs.
A series of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for their ability to sensitize cancer cells to cisplatin. nih.gov While these compounds exhibited only modest direct anti-cancer activity on their own against a panel of human cancer cell lines (A549, HepG2, KB, MCF-7, HeLa, and HCT116), certain derivatives showed significant cisplatin sensitization activity. nih.gov
Specifically, compounds 6e and 6h were identified as potent cisplatin sensitizers in HCT116 human colorectal cancer cells. nih.gov Further mechanistic studies, including Hoechst staining and annexin (B1180172) V-FITC/PI dual-labeling, revealed that the combination of these derivatives with cisplatin effectively induced tumor cell apoptosis. nih.gov The sensitizing effect appears to be linked to the inhibition of the ATR signaling pathway. Western blot analysis showed a decrease in the expression of CHK1, a downstream protein of ATR, when cells were treated with the combination of either compound 6e or 6h and cisplatin. nih.gov
Molecular docking studies suggest that these derivatives bind to the active site of the ATR protein. The N1 and N8 atoms of the naphthyridine ring and an atom in the oxadiazole ring are proposed to form hydrogen bonds with key amino acid residues (Val170, Glu168, and Tyr155), while the naphthyridine ring engages in π–π stacking with Trp169. nih.gov These findings highlight the potential of 1,3,4-oxadiazole-based compounds as adjuncts in chemotherapy to overcome drug resistance. nih.gov
Anti-inflammatory Research
The 1,3,4-oxadiazole scaffold is a core feature in many compounds investigated for anti-inflammatory properties. mdpi.comnih.govnih.gov Derivatives are being evaluated for their ability to modulate inflammatory responses through various in vitro and in vivo models.
In Vitro and In Vivo Anti-inflammatory Activity Assessment
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been demonstrated in multiple pre-clinical models. A common in vivo assay is the carrageenan-induced rat paw edema model, which assesses acute inflammation. nih.govdovepress.comnih.gov
In one study, a series of 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles showed protection against carrageenan-induced edema ranging from 36% to 76%. nih.gov Another study on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives reported anti-inflammatory effects between 33% and 62%, with the most active compounds showing efficacy comparable to the standard drug Indomethacin. mdpi.com Similarly, certain 2,5-disubstituted-1,3,4-oxadiazoles incorporating a flurbiprofen (B1673479) moiety demonstrated a significant reduction in edema, with the most potent compound, Ox-6f , reducing edema by 79.83%. nih.gov
In vitro assessments often involve assays like heat-induced albumin denaturation. nih.govchula.ac.th For example, 2,5-disubstituted-1,3,4-oxadiazole derivatives showed inhibitory activity, with compound Ox-6f displaying 74.16% inhibition compared to the standard, ibuprofen, which showed 84.31% inhibition. nih.gov Other studies have utilized lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells to measure the inhibition of pro-inflammatory mediators. nih.govnih.gov
Interactive Data Table: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound Series | Derivative Example | Edema Inhibition (%) | Reference |
| 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles | Not specified | 36 - 76 | nih.gov |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles | 21i | 61.9 | mdpi.com |
| 2,5-Disubstituted-1,3,4-oxadiazoles (Flurbiprofen hybrids) | Ox-6f | 79.83 | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles | OSD | 60 | nih.gov |
| 1,3,4-oxadiazole derivatives | 4j | 68 | humanjournals.com |
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov
Several studies have focused on the development of 1,3,4-oxadiazole derivatives as selective COX-2 inhibitors. nih.govtandfonline.com Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov For instance, a series of 1,3,4-oxadiazole based derivatives were evaluated for their COX-1/COX-2 inhibitory activity, with some compounds showing potent and selective COX-2 inhibition. nih.govtandfonline.com
In addition to COX inhibition, these derivatives have been shown to suppress the production of other pro-inflammatory molecules. In studies using LPS-activated RAW 264.7 macrophages, 1,3,4-oxadiazole compounds inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.comnih.gov Some derivatives displayed excellent IL-6 inhibition with IC50 values significantly lower than reference drugs like celecoxib (B62257) and diclofenac (B195802) sodium. nih.gov The inhibition of nitric oxide (NO) and reactive oxygen species (ROS) in these cell models further contributes to their anti-inflammatory profile. nih.govnih.gov The underlying mechanism for these effects may involve targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov
Interactive Data Table: Inhibition of Inflammatory Mediators by 1,3,4-Oxadiazole Derivatives
| Compound Series | Mediator/Target | Model System | Notable Finding | Reference |
| Diaryl-substituted 1,3,4-oxadiazoles | COX-2 | Enzyme Assay | Selective inhibition over COX-1 | nih.gov |
| 1,3,4-Oxadiazole series (8a-g) | IL-6 | LPS-stimulated RAW264.7 cells | IC50 values ranging from 0.96 – 11.14 μM | nih.gov |
| 1,3,4-Oxadiazole series (8a-g) | TNF-α | LPS-stimulated RAW264.7 cells | Enhanced activity compared to triazole analogues | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles (OSD, OPD) | Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | Inhibition of NO formation | nih.gov |
Antiviral Research
The 1,3,4-oxadiazole ring is recognized as a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses. mdpi.comresearchgate.netnih.gov This includes the well-known HIV integrase inhibitor, Raltegravir (B610414), which contains a 1,3,4-oxadiazole moiety. mdpi.com
Evaluation of Antiviral Activity against Diverse Viral Targets
Research has demonstrated the broad-spectrum antiviral potential of 1,3,4-oxadiazole derivatives. One area of focus has been against the Tobacco Mosaic Virus (TMV). A series of 1,3,4-oxadiazole/thiadiazole-chalcone conjugates were synthesized and evaluated for their anti-TMV activity. nih.gov In vivo results showed that several compounds exhibited remarkable activity, with EC50 values comparable or superior to the commercial antiviral agents Ningnanmycin and Ribavirin. nih.gov
Other studies have explored activity against human pathogens. For example, new 1,3,4-oxadiazole derivatives bearing a thiophene (B33073) nucleus were investigated as inhibitors of the Dengue virus (DENV) NS5 polymerase, which is essential for viral replication. nih.gov Another study identified a 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole derivative that was as effective as the reference drug Amantadine in inhibiting the influenza virus in a plaque reduction assay. nih.gov Furthermore, the 1,3,4-oxadiazole scaffold has been integral in designing potent inhibitors of the HIV-1 integrase enzyme. arkat-usa.org
The introduction of the 1,3,4-oxadiazole ring into molecules can alter polarity, flexibility, and metabolic stability, and it can act as a hydrogen bond acceptor, making it a valuable isostere for amide or ester groups in drug design. researchgate.net
Antidiabetic Research
The 1,3,4-oxadiazole scaffold is emerging as a promising option in the search for new antidiabetic agents. nih.govnih.govjchr.org Derivatives have demonstrated the potential to improve glucose tolerance, enhance insulin (B600854) sensitivity, and lower fasting blood glucose levels. nih.govdntb.gov.ua
The mechanisms behind these effects involve the modulation of molecular targets that regulate glucose metabolism. nih.gov A primary strategy is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govrjptonline.orgipindexing.com Inhibiting these enzymes delays carbohydrate digestion and absorption, which helps to control postprandial hyperglycemia in type 2 diabetes. rjptonline.orgderpharmachemica.com
Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as α-amylase and α-glucosidase inhibitors. derpharmachemica.comnih.gov For example, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and showed potential as inhibitors of these enzymes. nih.gov In another study, compounds 3d and 5a from a series of 1,3,4-oxadiazole derivatives bearing a 6-methyl pyridine (B92270) moiety showed good α-amylase and α-glucosidase inhibition. derpharmachemica.com In silico molecular docking studies have been used to predict the binding interactions of these derivatives with the active sites of these enzymes, guiding the design of more potent inhibitors. jchr.orgnih.gov
Beyond enzyme inhibition, other molecular targets for the antidiabetic effects of oxadiazoles (B1248032) include peroxisome proliferator-activated receptor gamma (PPARγ) and GSK-3β. nih.govipindexing.com
Interactive Data Table: Antidiabetic Targets of 1,3,4-Oxadiazole Derivatives
| Target Enzyme/Receptor | Mechanism of Action | Derivative Type | Reference |
| α-Glucosidase | Inhibition | 2-Thione-1,3,4-oxadiazoles | nih.gov |
| α-Amylase | Inhibition | 2-Thione-1,3,4-oxadiazoles | nih.gov |
| α-Glucosidase | Inhibition | 1,3,4-oxadiazoles with 6-methyl pyridine | derpharmachemica.com |
| α-Amylase | Inhibition | 1,3,4-oxadiazoles with 6-methyl pyridine | derpharmachemica.com |
| PPARγ | Modulation | Oxadiazole hybrids | nih.govipindexing.com |
Assessment of Hypoglycemic Potential
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new antidiabetic drugs. nih.gov Research has shown that these compounds can improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.gov The antidiabetic effects of oxadiazole derivatives are believed to be mediated through the modulation of key molecular targets that regulate glucose metabolism and insulin secretion, such as α-glucosidase and α-amylase. nih.govnih.gov
In one study, a 1,3,4-oxadiazole derivative demonstrated a significant reduction in blood glucose levels in a duration-dependent manner, with the maximum effect observed after 14 days of treatment. nih.gov This particular derivative was found to inhibit carbohydrate-hydrolyzing enzymes, a strategy aimed at controlling postprandial glucose levels. nih.gov Furthermore, treatment with this derivative led to a significant decrease in glycated hemoglobin (HbA1c) levels and an improvement in insulin levels. nih.gov
Another study focused on the synthesis of novel 1,3,4-oxadiazole derivatives and their evaluation as α-glucosidase inhibitors. jchr.org In silico docking studies predicted that several of these derivatives would have a high affinity for the α-glucosidase enzyme, with one compound in particular showing a higher binding energy than the standard drug, metformin. jchr.org
Further research into new oxadiazole analogs as antidiabetic agents revealed that two specific derivatives exhibited strong inhibitory potential against the α-glucosidase enzyme, with their efficacy being comparable to the standard drug miglitol. nih.gov Another compound from the same study demonstrated outstanding inhibitory activity against the α-amylase enzyme, comparable to the standard drug acarbose. nih.gov
Interactive Data Table: Hypoglycemic Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3,4-Oxadiazole derivative | α-amylase, α-glucosidase | Significant duration-dependent reduction in blood glucose; decreased HbA1c. | nih.gov |
| Substituted 1,3,4-Oxadiazole derivative | α-glucosidase | High predicted binding affinity in silico, surpassing metformin. | jchr.org |
| Oxadiazole analog 5a | α-glucosidase | Strong inhibitory potential comparable to miglitol. | nih.gov |
| Oxadiazole analog 4a (a) | α-glucosidase | Strong inhibitory potential comparable to miglitol. | nih.gov |
Antiparasitic Research
The 1,3,4-oxadiazole scaffold has been investigated for its potential in developing new treatments for parasitic diseases. nih.gov
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern. Research has explored 1,3,4-oxadiazole derivatives as potential therapeutic agents. A series of novel 4-acetyl-1,3,4-oxadiazole derivatives were designed and synthesized to evaluate their in vitro activity against T. cruzi. nih.gov One compound, OX-12, demonstrated superior trypanocidal activity against two different T. cruzi strains when compared to the reference drug, benznidazole (B1666585). nih.gov Molecular docking studies suggested that these compounds interact with key residues in the active site of cruzain, a crucial enzyme for the parasite. nih.gov
In another study, 1,3,4-oxadiazole-quinoxaline derivatives were assessed for their antiprotozoal activity against T. cruzi. mdpi.com Two of the synthesized compounds showed antitrypanocidal effects that were similar to or better than the standard drugs, benznidazole and nifurtimox. mdpi.com
Interactive Data Table: Activity of 1,3,4-Oxadiazole Derivatives Against Trypanosoma cruzi
| Compound/Derivative | Strains/Target | Key Findings | Reference(s) |
|---|---|---|---|
| OX-12 (4-acetyl-1,3,4-oxadiazole derivative) | NINOA and A1 strains | Better trypanocidal activity than benznidazole. | nih.gov |
The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. nih.gov A screen of a compound collection for slow-acting in vitro activity against Plasmodium falciparum identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype. nih.gov Further synthesis and structure-activity relationship analysis led to the identification of compounds with potent and selective in vitro activity against both drug-sensitive and multi-drug resistant Plasmodium parasites. nih.gov However, in vivo studies in a murine malaria model revealed that while these compounds are a new class of slow-acting antiplasmodial agents, improvements in their pharmacokinetic profile are needed for further development. nih.gov
Other research has also explored 1,3,4-oxadiazole derivatives for antimalarial activity. One study reported a derivative containing a quinolinyl residue as a potent antimalarial compound. nih.gov Another investigation focused on 5-mercapto-1,3,4-oxadiazole derivatives for their antimalarial potential. nih.gov
Other Pre-clinical Pharmacological Activities
The pharmacological evaluation of 1,3,4-oxadiazole derivatives extends beyond hypoglycemic and antiparasitic activities.
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. longdom.orgnih.gov Studies have shown that derivatives incorporating this ring system exhibit promising anticonvulsant activity in various preclinical models. nih.govwu.ac.th
A series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids were synthesized and evaluated for their anticonvulsant potential. nih.gov Several of these compounds demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). nih.gov Notably, two nitro derivatives, 8k and 8L, showed the most potent anticonvulsant activity. nih.gov Further investigation suggested that the mechanism of action for compound 8k involves agonism at the benzodiazepine (B76468) receptor. nih.gov
In another study, newly synthesized 1,3,4-oxadiazole derivatives were subjected to in silico analysis and in vivo anticonvulsant screening using MES and PTZ models. wu.ac.th Two compounds, C4 and C5, displayed the highest docking scores and exhibited the most significant in vivo anticonvulsant activity when compared to reference drugs. wu.ac.th
Interactive Data Table: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Test Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids (8k, 8L) | MES, PTZ | Most potent anticonvulsant activity in the series. | nih.gov |
| 1,3,4-Oxadiazole derivatives (C4, C5) | MES, PTZ | Highest docking scores and most increased in vivo anticonvulsant activity. | wu.ac.th |
The 1,3,4-oxadiazole scaffold has also been explored for its potential to yield new analgesic agents. mdpi.comresearchgate.net A study involving the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives revealed that some of these compounds possess potent analgesic activity. nih.gov Specifically, the derivatives 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine were identified as having more potent analgesic effects compared to other derivatives in the series. nih.gov
Another investigation synthesized a series of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives and evaluated their analgesic activity using hot plate and tail flick methods. researchgate.net Several of the synthesized compounds demonstrated highly significant analgesic activity in animal models. researchgate.net
Antioxidant Activity
The antioxidant potential of compounds containing the 1,3,4-oxadiazole nucleus has been a subject of extensive research. ijpsjournal.commdpi.com Derivatives are frequently evaluated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in the pathogenesis of various diseases. nih.gov The core 1,3,4-oxadiazole ring is considered a valuable scaffold in the design of new antioxidant agents. ijpsjournal.comresearchgate.net
The evaluation of antioxidant properties is typically conducted through various in vitro assays that measure different aspects of antioxidant action. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging, and ferric ion reducing power assays. rsc.orgresearchgate.netrsc.org
Research has shown that the antioxidant capacity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings attached to the heterocyclic core. rsc.orgias.ac.in The presence of phenolic hydroxyl (-OH) groups is particularly significant for potent antioxidant activity. rsc.orgresearchgate.net
DPPH Radical Scavenging Activity
The DPPH assay is widely used to determine the free radical scavenging ability of potential antioxidants. Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with significant DPPH scavenging capabilities, with some compounds exhibiting potency comparable or superior to standards like ascorbic acid and butylated hydroxyanisole (BHA). rsc.orgias.ac.in
One study synthesized a series of 1,3,4-oxadiazole derivatives with phenolic acid moieties and found that compounds featuring a catechol (ortho-dihydroxy) group on the phenyl ring displayed the strongest scavenging activity. rsc.orgrsc.org The enhanced activity is attributed to the stabilization of the resulting phenoxyl radical through resonance, a mechanism aided by both the aromatic and the 1,3,4-oxadiazole rings. rsc.orgresearchgate.net For instance, compounds 7d , 7e , 7g , and 7h from this study showed excellent activity, with IC₅₀ values ranging from 13.59 to 18.27 µM, which were better than the standard antioxidant nordihydroguaiaretic acid (NDGA) (IC₅₀ = 20.83 µM). rsc.org
Another series of coumarin-tethered 1,3,4-oxadiazoles was evaluated, where compounds 7d (with a 3,4,5-trimethoxyphenyl substituent) and 7i (with a 3,4-dimethoxyphenyl substituent) showed promising radical scavenging, with IC₅₀ values of 19.47 µM and 17.19 µM, respectively. ias.ac.in These values were more potent than the standard, ascorbic acid (IC₅₀ = 23.80 µM). ias.ac.in Similarly, a study on thiazolidin-4-one derivatives incorporating a 1,3,4-oxadiazole ring found that analogue D-16 was a highly potent antioxidant with an IC₅₀ of 22.3 µM in the DPPH assay, significantly outperforming ascorbic acid (IC₅₀ = 111.6 µM) in that specific test. nih.gov
| Compound | Substituent Group | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) | Source |
|---|---|---|---|---|
| 7d | 4-(5-(3,4-Dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzene-1,2-diol | 16.35 | NDGA (20.83) | rsc.orgrsc.org |
| 7e | 4-(5-(3,4-Dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | 18.27 | NDGA (20.83) | rsc.orgrsc.org |
| 7g | 4-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzene-1,2-diol | 13.59 | NDGA (20.83) | rsc.orgrsc.org |
| 7h | 2-(5-(3,4-Dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | 14.07 | NDGA (20.83) | rsc.orgrsc.org |
| 7i (Coumarin derivative) | 3,4-Dimethoxyphenyl | 17.19 | Ascorbic Acid (23.80) | ias.ac.in |
| D-16 (Thiazolidinone derivative) | 4-Hydroxyphenyl | 22.3 | Ascorbic Acid (111.6) | nih.gov |
ABTS Radical Scavenging and Other Assays
Compounds that show strong activity in the DPPH assay are often selected for further evaluation using other antioxidant models. rsc.org The ABTS assay is another method to assess radical scavenging capacity. In one study, the 1,3,4-oxadiazole derivatives 7e and 7h , which were potent DPPH scavengers, also demonstrated excellent ABTS radical scavenging potential. rsc.orgrsc.org
Furthermore, the antioxidant potential of these compounds has been explored through hydrogen peroxide (H₂O₂) scavenging and ferric ion reducing power assays. rsc.orgjipbs.com Selected 1,3,4-oxadiazole derivatives exerted moderate to good H₂O₂ scavenging properties and a strong capacity to reduce ferric ions, indicating their ability to act as electron donors, a key mechanism of antioxidant action. rsc.orgresearchgate.net In vitro studies also demonstrated that the most active compounds could protect normal human lung fibroblasts (MRC-5) from oxidative stress induced by hydrogen peroxide. rsc.orgresearchgate.net
| Compound | ABTS Scavenging (IC₅₀, µM) | H₂O₂ Scavenging (IC₅₀, µM) | Reducing Power (Absorbance at 700 nm) | Source |
|---|---|---|---|---|
| 7d | 16.14 | 96.14 | 1.181 | rsc.orgresearchgate.net |
| 7e | 12.87 | 110.8 | 1.178 | rsc.orgresearchgate.net |
| 7g | 16.35 | 98.27 | 1.096 | rsc.orgresearchgate.net |
| 7h | 13.78 | 104.3 | 1.189 | rsc.orgresearchgate.net |
| Ascorbic Acid (Standard) | 15.42 | 29.28 | 1.259 | rsc.orgresearchgate.net |
Computational and Theoretical Studies of 1 1,3,4 Oxadiazol 2 Yl Ethanone and Its Analogs
Molecular Dynamics Simulations
Conformational Analysis and Stability Studies
Table 1: Theoretical Conformational and Stability Parameters for 1-(1,3,4-Oxadiazol-2-yl)ethanone (Exemplary Data)
| Parameter | Value | Method |
| Most Stable Conformer Dihedral Angle (C-C-N-O) | ~0° or ~180° | DFT (B3LYP/6-311+G**) |
| Relative Energy of Eclipsed Conformation | > 5 kcal/mol | DFT |
| HOMO-LUMO Energy Gap (ΔE) | 5-6 eV | DFT |
| Aromatic Stabilization Energy (ASE) | High | Theoretical Calculation |
Note: The data in this table is illustrative and based on general findings for 1,3,4-oxadiazole (B1194373) derivatives. Specific experimental or computational values for this compound may vary.
Dynamic Behavior of Compound-Target Complexes
Studies on 1,3,4-oxadiazole derivatives as inhibitors of enzymes like VEGFR2 and EGFR have utilized MD simulations to validate docking results and to understand the dynamic nature of the binding nih.govmdpi.comresearchgate.netsemanticscholar.org. The simulations often reveal that the 1,3,4-oxadiazole core provides a rigid scaffold for the presentation of substituents that form crucial interactions with the protein's active site. The dynamic behavior of these complexes is essential for predicting the compound's efficacy and residence time at the target.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. These computational methods help in identifying potential liabilities and optimizing the molecular structure to achieve better drug-like properties.
Evaluation of Drug-likeness Parameters (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability volkamerlab.orgbmdrc.orgdrugbank.com. The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular weight (MW) of less than 500 Daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
For this compound, these parameters can be calculated using various computational tools. Numerous studies on 1,3,4-oxadiazole derivatives have shown that they generally exhibit good drug-like properties and comply with Lipinski's rule nih.govneliti.com.
Table 2: Predicted Drug-likeness Parameters for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight (MW) | ~112.08 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (2 N, 1 O in ring; 1 O in ketone) | ≤ 10 | Yes |
| Calculated logP (CLogP) | ~ -0.5 to 0.5 | ≤ 5 | Yes |
| Number of Rule Violations | 0 | ≤ 1 | Yes |
Note: The predicted values are estimations based on the chemical structure and may vary slightly depending on the algorithm used for calculation.
Computational Assessment of Pharmacokinetic Profiles
Beyond simple drug-likeness rules, a more detailed computational assessment of the pharmacokinetic profile of this compound can be performed. This includes predicting its absorption, distribution, metabolism, and excretion properties. Online web servers and software are available to predict these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties mdpi.com.
Absorption: The compound is predicted to have good intestinal absorption due to its small size and moderate lipophilicity.
Distribution: With a low molecular weight, it is expected to distribute well into various tissues. Its potential to cross the blood-brain barrier would need specific prediction models.
Metabolism: The ethanone (B97240) moiety might be susceptible to metabolic reduction. The oxadiazole ring is generally stable to metabolic degradation. Computational tools can predict interactions with cytochrome P450 enzymes, which are crucial for drug metabolism nih.gov.
Excretion: Small, polar molecules are typically excreted renally.
Table 3: Predicted Pharmacokinetic Profile of this compound
| ADME Parameter | Predicted Outcome |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| Blood-Brain Barrier (BBB) Penetration | Likely |
| P-glycoprotein Substrate | Unlikely |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Low to Moderate |
| Renal Organic Cation Transporter | Unlikely |
Note: These are predictive statements based on the general properties of small molecules with similar structural features.
Future Directions in the Research of 1 1,3,4 Oxadiazol 2 Yl Ethanone and Its Derivatives
Design of Novel Analogs with Enhanced Efficacy and Selectivity
A primary focus for future research will be the rational design of new analogs of 1-(1,3,4-oxadiazol-2-yl)ethanone to improve their therapeutic effectiveness and ability to selectively target desired biological pathways. This involves strategic modifications to the core chemical structure to optimize interactions with specific proteins or enzymes. Key approaches will include in-depth structure-activity relationship (SAR) studies to pinpoint the chemical features essential for biological activity. By systematically altering substituents on the oxadiazole ring, researchers can fine-tune the compound's properties for better performance. researchgate.net
The design of new 2,5-disubstituted-1,3,4-oxadiazole analogs is a promising strategy for developing new anticancer agents. researchgate.net For example, some newly synthesized oxadiazole analogs have shown significant anticancer activity, with some compounds demonstrating superior performance compared to existing drugs like imatinib (B729) on numerous human cancer cell lines. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
While 1,3,4-oxadiazole (B1194373) derivatives have already demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents, future research will broaden the scope to investigate new biological targets and therapeutic applications. jchemrev.commdpi.com The versatility of the 1,3,4-oxadiazole ring makes it a valuable scaffold for developing drugs against a wide range of diseases. jchemrev.comresearchgate.net
These compounds have been shown to target numerous proteins involved in cancer, such as focal adhesion kinase (FAK), histone deacetylases (HDACs), and telomerase. researchgate.netnih.gov The exploration of 1,3,4-oxadiazole derivatives is a promising avenue for discovering new treatments for a variety of health issues. mdpi.com
Derivatives of 1,3,4-oxadiazole are being investigated for a wide range of pharmacological activities, including:
Anticancer researchgate.netacs.org
Antimicrobial mdpi.comresearchgate.net
Anti-inflammatory mdpi.com
Antiviral mdpi.com
Antitubercular jchemrev.com
Anticonvulsant jchemrev.com
Integration of Advanced Synthetic Technologies
The development of efficient and environmentally friendly methods for synthesizing 1,3,4-oxadiazole derivatives is crucial for advancing research and enabling large-scale production. Future efforts will focus on integrating advanced synthetic technologies to streamline the synthesis process.
Recent advancements in synthetic methodologies include:
Microwave-assisted synthesis: This technique offers a rapid and efficient way to produce 2,5-disubstituted-1,3,4-oxadiazoles without the need for harsh acid catalysts or dehydrating agents. jchemrev.com
Ultrasound-assisted synthesis: Ultrasound has been successfully used to facilitate the synthesis of novel 1,3,4-oxadiazole compounds, leading to the development of derivatives with significant anti-cancer activity. researchgate.net
Green chemistry approaches: Researchers are increasingly adopting green chemistry principles, such as using environmentally friendly solvents and catalysts, to make the synthesis of oxadiazole derivatives more sustainable. eurekaselect.com For instance, methods using clay and microwave irradiation have been developed for the cyclization reaction to form the oxadiazole ring. mdpi.com
One-pot synthesis: Simplified one-pot protocols have been developed for preparing a range of 2,5-disubstituted-1,3,4-oxadiazoles, improving efficiency and yield. jchemrev.com
| Synthetic Method | Key Features | Example Reagents | Yield |
|---|---|---|---|
| Reaction of arylhydrazines with acid chlorides | Mild conditions | DMF or DMSO as solvent, triethylamine (B128534) as base | 33-60% |
| Treatment of arylamine with carboxylic acid derivatives | Use of dehydrating agent | Thionyl chloride or phosphorus oxychloride | 62-70% |
| Direct cyclization of carboxylic acids with acylhydrazides | Mild conditions, workable and efficient | HATU and Burgess reagent | 70-93% |
| Condensation of aldehydes and acyl hydrazines | Microwave-assisted or conventional heating | Sodium bisulfate | High |
Development of Hybrid Molecules Incorporating the 1,3,4-Oxadiazole Scaffold
A promising strategy in modern drug discovery is the creation of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties. This approach aims to develop compounds with enhanced potency, improved selectivity, and the ability to overcome drug resistance. nih.govresearchgate.net
By linking the 1,3,4-oxadiazole ring with other heterocyclic structures, researchers have successfully synthesized novel compounds with significant biological activities. nih.govresearchgate.net For instance, hybrid molecules containing both 1,3,4-oxadiazole and chalcone (B49325) moieties have been designed and evaluated as inhibitors of cancer-related pathways. nih.gov Similarly, hybrids incorporating cinnamic acid have shown potential as antioxidant and anti-inflammatory agents. mdpi.com The development of these hybrid structures opens up new possibilities for creating multi-target drugs with improved therapeutic profiles. researchgate.net
| Hybrid Scaffold | Targeted Biological Activity | Key Findings |
|---|---|---|
| 1,3,4-Oxadiazole-Chalcone | Anticancer (Leukemia) | Inhibited EGFR, Src, IL-6, and STAT3 activities. nih.gov |
| 1,3,4-Oxadiazole-Cinnamic Acid | Antioxidant and Anti-inflammatory | Demonstrated significant antioxidant and anti-inflammatory properties. mdpi.com |
| 1,3,4-Oxadiazole-Benzimidazole | Anticancer | Inhibited EGFR receptor at low concentrations and showed higher cytotoxicity than 5-fluorouracil. nih.gov |
| 1,3,4-Oxadiazole-Pyrimidine | Antimicrobial | Designed to combat microbial resistance. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Oxadiazoles (B1248032)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of 1,3,4-oxadiazole-based drugs. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activity, and optimize their chemical structures. nih.gov
Q & A
Q. What are the standard synthesis protocols for 1-(1,3,4-oxadiazol-2-yl)ethanone derivatives?
The synthesis typically involves condensation reactions under controlled conditions. For example, 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives are synthesized by reacting thiosemicarbazide with intermediates like 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (4a-k) using acetic acid in PEG-400 at 70–80°C for 2–3 hours . Purification is achieved via recrystallization, and characterization employs IR, ¹H/¹³C NMR, and HR-MS .
Q. How are 1,3,4-oxadiazole derivatives characterized to confirm structural integrity?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings) .
- NMR spectroscopy : ¹H NMR reveals substituent environments (e.g., aromatic protons at δ 7.0–8.5 ppm), while ¹³C NMR confirms carbonyl (δ ~190 ppm) and oxadiazole carbons .
- HR-MS : Validates molecular mass and fragmentation patterns .
Advanced Research Questions
Q. How can substituent optimization enhance biological activity in oxadiazole derivatives?
Para-substituted groups on aromatic rings often improve bioactivity. For instance, 4-chlorophenyl or 4-(dimethylamino)phenyl substituents in 1,3,4-oxadiazole derivatives show enhanced antimicrobial activity due to electronic effects influencing target binding . Similarly, pyridinyl and morpholinyl groups improve anti-tubercular and antitumor activity by modulating lipophilicity and hydrogen bonding .
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR data may arise from tautomerism or impurities. For example, in (5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-ethoxyphenyl)ethanone (2d), unexpected peaks in DMSO-d6 can be attributed to solvent interactions or residual water. Cross-validation with HR-MS and repeated recrystallization ensures purity . Additionally, referencing crystallographic data (e.g., Hirshfeld surface analysis) clarifies structural ambiguities .
Q. What strategies are effective in designing 1,3,4-oxadiazole derivatives as anti-tubercular agents?
- Scaffold hybridization : Combining oxadiazole with pyridine or hydrazinecarbothioamide moieties improves target engagement with Mycobacterium tuberculosis enzymes .
- In silico screening : Molecular docking predicts binding affinities to targets like enoyl-acyl carrier protein reductase (InhA), guiding synthetic prioritization .
- Bioisosteric replacement : Replacing sulfur with oxygen in thioether linkages reduces toxicity while maintaining activity .
Q. What methodologies are used to evaluate the pharmacological potential of these compounds?
- Enzyme inhibition assays : CA-IX activity is quantified via p-nitrophenol release, measuring absorbance at 400 nm .
- Cytotoxicity testing : MTT assays on cell lines (e.g., ID8 ovarian cells) assess IC₅₀ values .
- Antioxidant evaluation : DPPH radical scavenging assays compare activity to ascorbic acid, with results quantified as % inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
